Cas no 2229335-55-9 (2,2-dimethyl-3-(1,2-oxazol-3-yl)propan-1-ol)

2,2-Dimethyl-3-(1,2-oxazol-3-yl)propan-1-ol is a specialized organic compound featuring a unique structural combination of a dimethyl-substituted propanol backbone and a 1,2-oxazole heterocycle. This molecular architecture imparts distinct reactivity and functional versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the hydroxyl group enhances its utility in derivatization reactions, while the oxazole ring contributes to potential bioactivity. Its stable, well-defined structure ensures consistent performance in synthetic applications. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for optimal use in research and industrial processes.
2,2-dimethyl-3-(1,2-oxazol-3-yl)propan-1-ol structure
2229335-55-9 structure
Product Name:2,2-dimethyl-3-(1,2-oxazol-3-yl)propan-1-ol
CAS No:2229335-55-9
MF:C8H13NO2
MW:155.194322347641
CID:6429918
PubChem ID:165617846
Update Time:2025-11-01

2,2-dimethyl-3-(1,2-oxazol-3-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-3-(1,2-oxazol-3-yl)propan-1-ol
    • EN300-1808577
    • 2229335-55-9
    • Inchi: 1S/C8H13NO2/c1-8(2,6-10)5-7-3-4-11-9-7/h3-4,10H,5-6H2,1-2H3
    • InChI Key: FONOUURLHBLWTB-UHFFFAOYSA-N
    • SMILES: OCC(C)(C)CC1C=CON=1

Computed Properties

  • Exact Mass: 155.094628657g/mol
  • Monoisotopic Mass: 155.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 46.3Ų

2,2-dimethyl-3-(1,2-oxazol-3-yl)propan-1-ol Pricemore >>

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Additional information on 2,2-dimethyl-3-(1,2-oxazol-3-yl)propan-1-ol

Introduction to 2,2-dimethyl-3-(1,2-oxazol-3-yl)propan-1-ol (CAS No: 2229335-55-9)

2,2-dimethyl-3-(1,2-oxazol-3-yl)propan-1-ol, identified by its CAS number 2229335-55-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a dimethyl group and an oxazol ring, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and functionalization.

The 1,2-oxazol moiety in 2,2-dimethyl-3-(1,2-oxazol-3-yl)propan-1-ol plays a crucial role in determining its pharmacological profile. Oxazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The oxazole ring is a five-membered heterocyclic compound containing one oxygen atom and two carbon atoms, which can form hydrogen bonds with biological targets, enhancing the compound's binding affinity. In recent years, there has been a surge in research focused on developing novel oxazole-based drugs due to their favorable pharmacokinetic properties and low toxicity.

One of the most compelling aspects of 2,2-dimethyl-3-(1,2-oxazol-3-yl)propan-1-ol is its potential as a lead compound for the development of new therapeutic agents. The dimethyl substituents at the 2-position of the propanol backbone enhance the lipophilicity of the molecule, which is often essential for crossing biological membranes. This property makes it an attractive candidate for oral administration and systemic delivery. Furthermore, the combination of the oxazol ring and the hydroxyl group at the 1-position provides multiple sites for further derivatization, allowing chemists to fine-tune its biological activity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 2,2-dimethyl-3-(1,2-oxazol-3-yl)propan-1-ol with various biological targets. Molecular docking studies have shown that this compound can interact with enzymes and receptors involved in critical metabolic pathways. For instance, preliminary simulations suggest that it may inhibit certain kinases implicated in cancer progression. These findings align with broader trends in drug discovery, where small molecules are being designed to modulate specific enzymatic activities.

The synthesis of 2,2-dimethyl-3-(1,2-oxazol-3-yl)propan-1-ol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the oxazol ring typically involves cyclization reactions between β-ketoesters or β-ketoamides with appropriate nucleophiles. The subsequent attachment of the dimethyl group and the hydroxyl functionality at the 1-position further refine the molecular structure. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve yields and purity.

In terms of biological evaluation, 2,2-dimethyl-3-(1,2-o xazol -3 -yl)propan -1 - ol has been tested in various in vitro assays to assess its potential therapeutic effects. Initial results indicate that it exhibits moderate activity against certain bacterial strains and shows promise as an anti-inflammatory agent. These findings are particularly encouraging given the increasing prevalence of multidrug-resistant pathogens and chronic inflammatory diseases. Further studies are underway to explore its mechanism of action and optimize its pharmacological profile.

The structural flexibility of 2,2-dimethyl -3-( 1 , 2 - ox az ol - 3 - yl ) pro pan - 1 - ol also makes it a valuable intermediate for designing libraries of analogs. By systematically modifying substituents on the oxazole ring or introducing additional functional groups into the propanol backbone, researchers can generate compounds with enhanced potency or selectivity. This approach is consistent with modern drug discovery strategies that emphasize diversity-oriented synthesis (DOS) to uncover novel bioactive molecules.

From a regulatory perspective, 2229335 -55 -9 (CAS No: 2229335 -55 -9) is not classified as a hazardous or controlled substance under current international guidelines. This classification simplifies its handling and distribution while ensuring compliance with safety standards in industrial and research settings. However, as with any chemical compound used in pharmaceutical research , proper protocols must be followed to minimize exposure risks during synthesis and testing.

The future prospects for 22 , 22-dimethyl -3-( 1 , 2 - ox az ol - 3-y l ) pro pan - 1 - o l are promising , given its unique structural features and demonstrated biological activity . Ongoing research aims to elucidate its interactions with cellular targets at a molecular level , which will provide critical insights into its therapeutic potential . Additionally , efforts are being made to develop scalable synthetic routes that will enable large-scale production for clinical trials . These advancements will be instrumental in translating laboratory findings into viable therapeutic options for patients worldwide .

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